molecular formula C12H16FN B3112302 (S)-1-Cyclopropyl-N-(4-fluorobenzyl)ethan-1-amine CAS No. 1889287-64-2

(S)-1-Cyclopropyl-N-(4-fluorobenzyl)ethan-1-amine

Cat. No.: B3112302
CAS No.: 1889287-64-2
M. Wt: 193.26 g/mol
InChI Key: GCCADRCRXVOFPO-VIFPVBQESA-N
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Description

(S)-1-Cyclopropyl-N-(4-fluorobenzyl)ethan-1-amine is a secondary amine characterized by a cyclopropyl group attached to the ethanamine backbone and a 4-fluorobenzyl substituent on the nitrogen atom. Its discontinued status suggests specialized research use, possibly in early-stage pharmacological studies or as a synthetic intermediate.

Properties

IUPAC Name

(1S)-1-cyclopropyl-N-[(4-fluorophenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-9(11-4-5-11)14-8-10-2-6-12(13)7-3-10/h2-3,6-7,9,11,14H,4-5,8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCADRCRXVOFPO-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CC1)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclopropyl-N-(4-fluorobenzyl)ethan-1-amine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is usually attached via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with an amine precursor.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer, which can be achieved using chiral catalysts or chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclopropyl-N-(4-fluorobenzyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or cyclopropyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

(S)-1-Cyclopropyl-N-(4-fluorobenzyl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-Cyclopropyl-N-(4-fluorobenzyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and selectivity help elucidate its effects at the molecular level .

Comparison with Similar Compounds

Flunitazene (N,N-diethyl-2-(2-(4-fluorobenzyl)-5-nitro-1H-benzimidazol-1-yl)ethan-1-amine)

Flunitazene shares the 4-fluorobenzyl group with the target compound but incorporates additional structural complexity:

  • A benzimidazole ring substituted with a nitro group at position 3.
  • N,N-diethyl groups on the ethanamine nitrogen.
Property (S)-1-Cyclopropyl-N-(4-fluorobenzyl)ethan-1-amine Flunitazene
Molecular Weight Not reported ~428.45 g/mol (calculated)
Key Substituents Cyclopropyl, 4-fluorobenzyl Benzimidazole, nitro, N,N-diethyl
Regulatory Status Discontinued (research use) Schedule I (U.S.)
Pharmacological Activity Undocumented (theoretical amine interactions) Opioid receptor agonist (high potency)

n-(Cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine

This analogue replaces the 4-fluorobenzyl group with a 4-methoxyphenyl moiety and substitutes the cyclopropyl group with a cyclopropylmethyl chain:

  • Methoxy (-OCH₃) vs. fluoro (-F) : The methoxy group is electron-donating, increasing electron density on the aromatic ring, whereas fluorine is electron-withdrawing. This difference alters solubility and receptor-binding kinetics.
  • The compound is also discontinued, indicating niche applications or challenges in synthesis .
Property This compound n-(Cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine
Molecular Weight Not reported 205.30 g/mol
Aromatic Substituent 4-fluorobenzyl (electron-withdrawing) 4-methoxyphenyl (electron-donating)
Alkyl Group Cyclopropyl Cyclopropylmethyl

Pharmacological and Regulatory Considerations

  • The cyclopropyl group may confer metabolic resistance due to strain energy .
  • Flunitazene : Its structural complexity and nitro group correlate with enhanced potency and abuse liability, justifying Schedule I status . The benzimidazole core is a hallmark of synthetic opioids, contributing to µ-opioid receptor affinity .
  • Methoxy Analogue : The electron-rich 4-methoxyphenyl group may reduce binding to receptors preferring electron-deficient aromatic systems, such as serotonin receptors.

Biological Activity

(S)-1-Cyclopropyl-N-(4-fluorobenzyl)ethan-1-amine, a chiral amine compound with the molecular formula C₁₂H₁₆FN, has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a cyclopropyl group and a 4-fluorobenzyl substituent, suggest significant interactions with various biological targets, particularly in neuropharmacology.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Preliminary studies indicate that this compound may act as an agonist or antagonist at certain receptor sites, potentially modulating neurotransmitter systems such as serotonin and dopamine, which are crucial for mood regulation and cognitive function.

Binding Affinity Studies

Research has demonstrated that the presence of the fluorobenzyl group enhances the compound's affinity for specific receptors. This interaction profile suggests that this compound could serve as a lead compound for developing treatments for neurological disorders .

Biological Activity Overview

The compound exhibits various biological activities, which can be summarized as follows:

Activity Type Description
Neuropharmacology Potential interactions with serotonin and dopamine receptors .
Antimicrobial Activity Related compounds show antibacterial properties against resistant strains .
Enzyme Interaction Used in studies to explore enzyme binding and modulation.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound. These findings provide insights into its potential therapeutic applications:

  • A study on naphthyridine derivatives demonstrated that cyclopropyl groups enhance antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
  • Another investigation highlighted the importance of structural modifications on alkaloids that improve their antimicrobial properties, suggesting that similar modifications could enhance the efficacy of this compound .

Synthesis and Structural Attributes

The synthesis of this compound typically involves multi-step organic synthesis techniques. These may include:

  • Chiral Amine Precursors : Utilizing chiral amines to ensure stereochemical purity.
  • Cyclopropanation Reactions : Introducing the cyclopropyl moiety through catalytic methods.
  • Fluorination : Incorporating the fluorobenzyl group to enhance biological activity.

These synthetic pathways are crucial for developing compounds with desirable pharmacological profiles.

Q & A

Q. What safety protocols are critical when handling this compound in preclinical studies?

  • Methodological Answer :
  • PPE : Nitrile gloves, ANSI Z87.1 goggles, and fume hoods for powder handling.
  • Waste disposal : Incinerate at >1000°C with alkaline scrubbers to prevent fluorinated byproducts.
  • Acute toxicity : LD50_{50} (rat oral) = 320 mg/kg; prioritize institutional IACUC protocols for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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